N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the substituents. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: The reaction of an aldehyde (such as 3-methoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and an amine (such as 3,5-dimethylaniline) in the presence of a catalyst (such as ammonium acetate) to form the dihydropyridine ring.
Oxidation: The oxidation of the dihydropyridine intermediate to introduce the carbonyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Similar in structure and used for its cardiovascular effects.
Uniqueness
N-(3,5-dimethylphenyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences may result in varied pharmacokinetics, pharmacodynamics, and therapeutic applications compared to other dihydropyridines.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-8-16(2)10-18(9-15)24-23(27)20-12-21(26)22(13-25(20)3)29-14-17-6-5-7-19(11-17)28-4/h5-13H,14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFZMBAGIXRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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